molecular formula C13H14F3NO4 B3040078 Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate CAS No. 153704-26-8

Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate

Cat. No.: B3040078
CAS No.: 153704-26-8
M. Wt: 305.25 g/mol
InChI Key: LKTLPLGHHHQXTN-UHFFFAOYSA-N
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Description

Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate is an organic compound with the molecular formula C13H13F3NO4. It is a derivative of malonic acid and contains a pyridine ring substituted with a trifluoromethyl group. This compound is primarily used in the field of organic synthesis and has applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate can be synthesized through a condensation reaction between diethyl malonate and 5-(trifluoromethyl)pyridine-2-carbaldehyde. The reaction typically involves the use of a base such as sodium ethoxide in an ethanol solvent. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products

    Substitution Products: Various substituted malonates

    Oxidation Products: Carboxylic acids

    Reduction Products: Alcohol derivatives

Scientific Research Applications

Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malonate
  • Diethyl 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]malonate
  • Diethyl 2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]malonate

Uniqueness

Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate is unique due to the position of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group at the 5-position enhances the compound’s stability and lipophilicity compared to its analogs with different substituents .

Properties

IUPAC Name

diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-3-20-11(18)10(12(19)21-4-2)9-6-5-8(7-17-9)13(14,15)16/h5-7,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTLPLGHHHQXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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